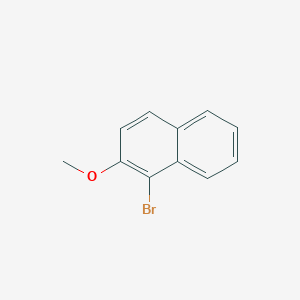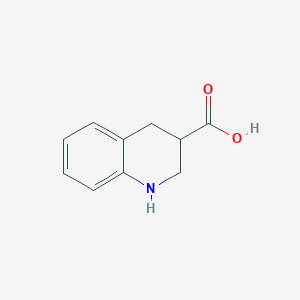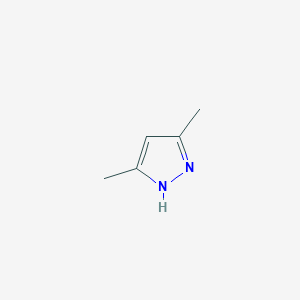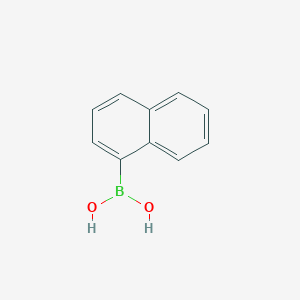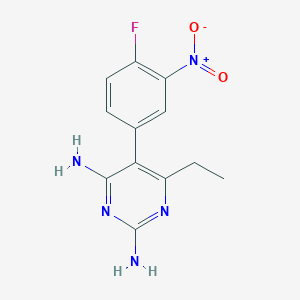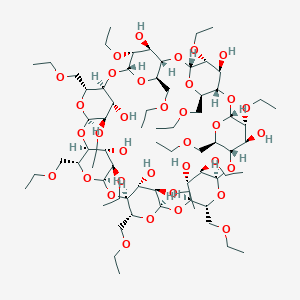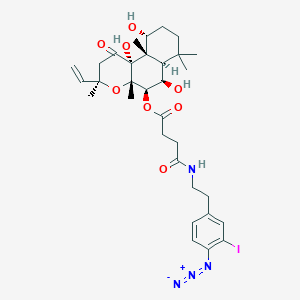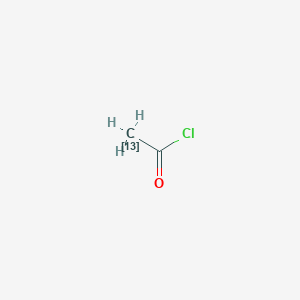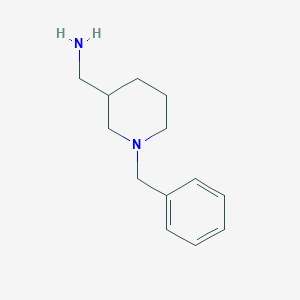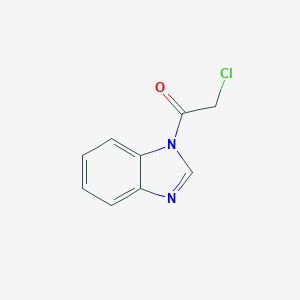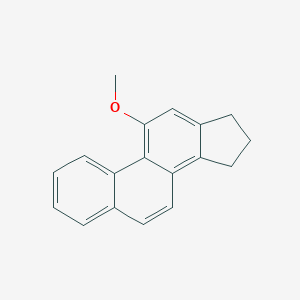
16,17-Dihydro-11-methoxy-15H-cyclopenta(a)phenanthrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
16,17-Dihydro-11-methoxy-15H-cyclopenta(a)phenanthrene, also known as tetrahydropalmatine (THP), is a naturally occurring alkaloid found in several plant species, including Corydalis yanhusuo and Stephania japonica. THP has been used in traditional Chinese medicine for centuries to treat a variety of ailments, including pain, anxiety, and insomnia. In recent years, THP has gained the attention of researchers due to its potential therapeutic applications in various fields.
Mécanisme D'action
The exact mechanism of action of THP is not fully understood, but it is thought to act on several neurotransmitter systems in the brain, including the dopamine and serotonin systems. THP has been shown to increase dopamine release in the nucleus accumbens, a brain region involved in reward and addiction. THP has also been shown to interact with the GABA-A receptor, a neurotransmitter receptor involved in anxiety and sedation.
Effets Biochimiques Et Physiologiques
THP has been shown to have several biochemical and physiological effects in animal models. It has been shown to reduce pain sensitivity, increase pain threshold, and reduce inflammation. THP has also been shown to reduce anxiety-like behavior and increase sleep in animal models. THP has been investigated for its potential use in the treatment of several neurological and psychiatric disorders, including anxiety disorders, depression, and schizophrenia.
Avantages Et Limitations Des Expériences En Laboratoire
THP has several advantages for use in lab experiments. It is readily available and can be synthesized relatively easily. THP has also been shown to have low toxicity and few side effects in animal models. However, THP has several limitations for use in lab experiments. It has poor solubility in water, which can make it difficult to administer in certain experiments. THP also has a short half-life, which can make it difficult to study its long-term effects.
Orientations Futures
There are several future directions for research on THP. One potential direction is the investigation of THP's potential use in the treatment of addiction. THP has been shown to reduce drug-seeking behavior in animal models of addiction, and further research could elucidate its potential use in treating addiction in humans. Another potential direction is the investigation of THP's potential use in the treatment of pain. THP has been shown to have analgesic effects in animal models, and further research could elucidate its potential use in treating pain in humans. Finally, the investigation of THP's potential use in the treatment of psychiatric disorders, such as anxiety and depression, is another potential future direction for research.
Méthodes De Synthèse
THP can be synthesized from the alkaloid tetrahydroberberine (THB) through a process known as demethylation. THB can be extracted from several plant species, including Berberis vulgaris and Coptis chinensis. The demethylation of THB can be achieved through various methods, including chemical and enzymatic reactions.
Applications De Recherche Scientifique
THP has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to have analgesic, anxiolytic, sedative, and anticonvulsant effects in animal models. THP has also been investigated for its potential use in the treatment of addiction, as it has been shown to reduce drug-seeking behavior in animal models of addiction.
Propriétés
Numéro CAS |
117696-92-1 |
|---|---|
Nom du produit |
16,17-Dihydro-11-methoxy-15H-cyclopenta(a)phenanthrene |
Formule moléculaire |
C18H16O |
Poids moléculaire |
248.3 g/mol |
Nom IUPAC |
11-methoxy-16,17-dihydro-15H-cyclopenta[a]phenanthrene |
InChI |
InChI=1S/C18H16O/c1-19-17-11-13-6-4-8-14(13)16-10-9-12-5-2-3-7-15(12)18(16)17/h2-3,5,7,9-11H,4,6,8H2,1H3 |
Clé InChI |
IGZCTOXRRSVQKH-UHFFFAOYSA-N |
SMILES |
COC1=C2C(=C3CCCC3=C1)C=CC4=CC=CC=C42 |
SMILES canonique |
COC1=C2C(=C3CCCC3=C1)C=CC4=CC=CC=C42 |
Autres numéros CAS |
117696-92-1 |
Synonymes |
16,17-dihydro-11-methoxy-15H-cyclopenta(a)phenanthrene 16,17-DMCPA |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[Hydroxy(phenyl)acetyl]amino}butanoic acid](/img/structure/B48342.png)
